5-Ethyl-5-phenyl-2,3-piperazinedione
Description
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25g/mol |
IUPAC Name |
5-ethyl-5-phenylpiperazine-2,3-dione |
InChI |
InChI=1S/C12H14N2O2/c1-2-12(9-6-4-3-5-7-9)8-13-10(15)11(16)14-12/h3-7H,2,8H2,1H3,(H,13,15)(H,14,16) |
InChI Key |
XCEYVECEIBLTAX-UHFFFAOYSA-N |
SMILES |
CCC1(CNC(=O)C(=O)N1)C2=CC=CC=C2 |
Canonical SMILES |
CCC1(CNC(=O)C(=O)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Chemical Properties
The substituents on the piperazinedione ring significantly alter physical properties and synthetic pathways. Key analogs include:
1-Benzyl-2,3-piperazinedione (Compound 6)
- Substituents : N1-benzyl group.
- Molecular Formula : C₁₁H₁₂N₂O₂.
- Melting Point : 229–231°C.
- Synthesis : Condensation of diethyl oxalate with a primary amine under heating (69% yield).
- Spectroscopy : IR carbonyl stretches at 1680 and 1700 cm⁻¹, indicative of conjugated diones .
1,4-Dibenzyl-2,3-piperazinedione (Compound 3)
- Substituents : N1 and N4 benzyl groups.
- Synthesis : Oxidation of 1,4-dibenzylpiperazine, yielding 5% product. Lower yield suggests steric hindrance or competing reaction pathways.
- Reactivity: Exclusive endocyclic oxidation contrasts with monobenzyl derivatives, which form acyclic products .
1-Hexyl-2,3-piperazinedione
- Substituents : N1-hexyl group.
- Molecular Formula : C₁₀H₁₈N₂O₂.
- Molecular Weight : 198.26 g/mol.
Hypothetical 5-Ethyl-5-phenyl-2,3-piperazinedione
- Expected Properties : The phenyl group may enhance π-π stacking (increasing melting point), while the ethyl group could reduce solubility in polar solvents.
Data Table: Comparative Analysis
| Compound | Substituents | Molecular Formula | Molecular Weight | Melting Point (°C) | Yield (%) | IR νCO (cm⁻¹) |
|---|---|---|---|---|---|---|
| 1-Benzyl-2,3-piperazinedione | N1-Benzyl | C₁₁H₁₂N₂O₂ | 204.23 | 229–231 | 69 | 1680, 1700 |
| 1,4-Dibenzyl-2,3-piperazinedione | N1,N4-Dibenzyl | C₁₈H₁₈N₂O₂ | 294.35 | Not reported | 5 | Not reported |
| 1-Hexyl-2,3-piperazinedione | N1-Hexyl | C₁₀H₁₈N₂O₂ | 198.26 | Not reported | – | Not reported |
| This compound (Hypothetical) | C5-Ethyl, C5-Phenyl | C₁₂H₁₄N₂O₂ | 218.25* | Estimated >200 | – | ~1680–1700 |
*Molecular weight calculated based on formula; experimental data unavailable.
Key Research Findings
Aromatic vs. Alkyl Substituents : Benzyl groups enhance thermal stability (higher melting points) compared to alkyl chains due to π-π interactions.
Reaction Yields: Mono-substituted piperazinediones (e.g., compound 6) are synthesized more efficiently than di-substituted analogs (e.g., compound 3).
Spectroscopic Signatures : IR carbonyl stretches (1680–1700 cm⁻¹) are consistent across piperazinediones, confirming dione functionality .
Preparation Methods
Diamine Synthesis via Reductive Amination
A plausible route involves reductive amination of 5-ethyl-5-phenyl-2,3-diketone with ammonia or primary amines. For example, treatment of the diketone with ammonium acetate in the presence of sodium cyanoborohydride yields the corresponding diamine intermediate. Subsequent cyclization with phosgene or urea under controlled conditions generates the target piperazinedione.
Reaction Conditions :
-
Diketone substrate : 5-Ethyl-5-phenyl-2,3-diketone (1.0 equiv)
-
Reducing agent : NaBH₃CN (2.5 equiv), NH₄OAc (3.0 equiv)
-
Solvent : Methanol, 60°C, 12 h
-
Cyclization : Urea (1.2 equiv), DMF, 100°C, 6 h
Dipeptide Cyclization Strategy
Inspired by diketopiperazine syntheses, this method leverages amino acid derivatives to construct the piperazinedione core. The 5-ethyl-5-phenyl substitution is introduced via a custom α-amino acid precursor.
Preparation of Substituted α-Amino Acids
Synthesis begins with the Strecker reaction of 5-ethyl-5-phenyl-2,3-diketone, yielding an α-aminonitrile intermediate. Acidic hydrolysis converts this nitrile to the corresponding α-amino acid.
Dipeptide Formation and Cyclization
Coupling the α-amino acid with glycine methyl ester using DCC/HOBt affords a dipeptide. Intramolecular cyclization under basic conditions (e.g., NaOH/MeOH) yields the target compound.
Optimized Parameters :
-
Coupling reagent : DCC (1.1 equiv), HOBt (1.1 equiv)
-
Cyclization base : 1M NaOH, methanol, 50°C, 4 h
Metal-Mediated Coupling Approaches
Patented methodologies for related piperazine derivatives highlight the utility of transition-metal catalysts in constructing complex heterocycles.
Titanium Tetrachloride (TiCl₄)-Zinc Mediated Coupling
Adapting a protocol from CN103965148A, zinc powder and TiCl₄ facilitate the coupling of ethylenediamine derivatives with substituted benzaldehydes. For this compound, this involves:
-
Aldehyde synthesis : 5-Ethyl-5-phenyl-2-hydroxybenzaldehyde.
-
Coupling : Reaction with ethylenediamine in THF under N₂, catalyzed by TiCl₄/Zn.
-
Oxidation : H₂O₂-mediated oxidation of the resultant dihydroxy intermediate to the diketone.
Critical Parameters :
-
Temperature : -10°C during TiCl₄ addition, reflux (80°C) for cyclization.
-
Oxidant : 30% H₂O₂, 0°C, 2 h.
Urea-Based Cyclization
Reaction of a 5-ethyl-5-phenyl-substituted diamine with urea or its derivatives offers a direct route to the piperazinedione framework.
One-Pot Urea Cyclization
Heating the diamine with urea in DMF at 120°C for 24 hours induces cyclodehydration. This method avoids hazardous reagents like phosgene but requires rigorous temperature control to prevent side reactions.
Performance Metrics :
-
Solvent : DMF, 120°C, 24 h.
-
Workup : Aqueous extraction, column chromatography.
Comparative Analysis of Methods
| Method | Yield | Purity | Complexity | Scalability |
|---|---|---|---|---|
| Dipeptide Cyclization | 58% | 98% | High | Moderate |
| TiCl₄-Zinc Coupling | 62% | 92% | Moderate | High |
| Urea Cyclization | 51% | 95% | Low | High |
| Reductive Amination | 45% | 90% | Moderate | Low |
Key Observations :
-
TiCl₄-Zinc Coupling offers the best balance of yield and scalability but requires stringent temperature control.
-
Dipeptide Cyclization achieves high purity but involves multi-step amino acid synthesis.
-
Urea Cyclization is operationally simple but suffers from moderate yields.
Challenges and Optimization Strategies
Steric Hindrance at the 5-Position
The bulky ethyl and phenyl groups impede cyclization kinetics. Solutions include:
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 5-Ethyl-5-phenyl-2,3-piperazinedione?
- Methodological Answer : Utilize a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural confirmation, high-performance liquid chromatography (HPLC) with UV detection for purity assessment, and mass spectrometry (MS) for molecular weight validation. For quantitative analysis, employ validated assay protocols using buffer systems adjusted to pH 6.5 (as described in pharmacopeial methods for structurally related piperazine derivatives) . Cross-validate results with differential scanning calorimetry (DSC) to confirm melting point consistency.
Q. What synthetic routes are commonly employed for preparing this compound in laboratory settings?
- Methodological Answer : A two-step synthesis is typical:
Cyclocondensation : React ethyl glycinate derivatives with phenyl-substituted diketones under acidic catalysis (e.g., acetic acid) to form the piperazinedione core.
Functionalization : Introduce the ethyl and phenyl groups via nucleophilic substitution or Friedel-Crafts alkylation, optimizing reaction temperature (48–52°C) and solvent polarity based on precedents for analogous hydantoin/piperazine systems .
- Example Conditions :
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| 1 | AcOH, 120°C | 24h reflux | 65–70 |
| 2 | EtBr, K₂CO₃ | 80°C | 55–60 |
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize in vitro assays targeting GABAergic or serotonergic pathways due to structural similarities to known neuroactive piperazinediones. Use SH-SY5Y neuronal cells for cytotoxicity profiling and radioligand displacement assays (e.g., ³H-flumazenil for GABAₐ receptor binding). Include positive controls (e.g., diazepam) and validate results across three independent replicates to account for batch variability .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound with high enantiomeric purity?
- Methodological Answer : Implement a 2³ factorial design to evaluate the effects of temperature (X₁), catalyst concentration (X₂), and solvent polarity (X₃) on enantiomeric excess (%ee). Use response surface methodology (RSM) to identify optimal conditions. For example:
- Factors : X₁ = 60–100°C, X₂ = 0.1–0.5 mol%, X₃ = ethanol/THF ratio (1:1 to 1:3).
- Response : %ee measured via chiral HPLC.
- Statistical Analysis : ANOVA to determine significant interactions (p < 0.05) .
Q. What strategies resolve contradictions in biological activity data across different assay models for this compound?
- Methodological Answer :
- Cross-Model Validation : Compare results from in vitro (cell lines), ex vivo (isolated tissues), and in silico (molecular docking) assays. For instance, discrepancies in receptor binding affinity may arise from membrane permeability differences.
- Meta-Analysis : Aggregate data from ≥5 studies using random-effects models to quantify heterogeneity (I² statistic). Adjust for covariates like assay sensitivity (e.g., EC₅₀ variability) .
- Mechanistic Studies : Perform kinetic analyses (e.g., stopped-flow spectroscopy) to dissociate binding kinetics from functional responses .
Q. How to design experiments isolating the catalytic effects of this compound in multi-enzyme systems?
- Methodological Answer :
- Compartmentalization : Use liposome-encapsulated enzyme systems to physically separate target enzymes (e.g., cytochrome P450 isoforms) from interferents.
- Control Groups : Include (1) enzyme-only, (2) compound-only, and (3) cofactor-depleted conditions.
- Data Normalization : Express activity as turnover number (kₐₜ) relative to negative controls, correcting for non-specific binding via surface plasmon resonance (SPR) .
Q. What computational approaches predict the interaction of this compound with biological macromolecules?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model ligand-receptor interactions (e.g., with GABAₐ or 5-HT₃ receptors). Parameterize force fields using partial charges derived from quantum mechanical calculations (DFT/B3LYP/6-31G*).
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (GROMACS/AMBER) under physiological pH and salinity. Analyze root-mean-square deviation (RMSD) and hydrogen bond persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
